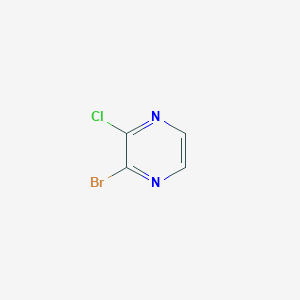

2-Bromo-3-chloropyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZUKTGQTUYRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856692 | |

| Record name | 2-Bromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-01-2 | |

| Record name | 2-Bromo-3-chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206250-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-chloropyrazine: A Versatile Heterocyclic Building Block

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 2-Bromo-3-chloropyrazine. We will delve into its core properties, synthesis, reactivity, and safe handling, providing expert insights into its application as a strategic building block in modern medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a di-halogenated pyrazine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. Its unique substitution pattern, featuring two different halogens on adjacent carbons, offers a platform for selective and sequential functionalization.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1206250-01-2 .[1]

Physicochemical Data Summary

The physical and chemical properties of a compound are foundational to its application, dictating suitable reaction conditions, solvent systems, and purification strategies. The key data for this compound are summarized below. It is important to note that while some experimental data is available, certain parameters are based on validated computational predictions.

| Property | Value | Source(s) |

| CAS Number | 1206250-01-2 | [1] |

| Molecular Formula | C₄H₂BrClN₂ | [2] |

| Molecular Weight | 193.43 g/mol | [2] |

| Boiling Point | 220.4 °C (Predicted) | |

| Topological Polar Surface Area | 25.8 Ų | [2] |

| XLogP3 | 1.8 | [2] |

| SMILES | C1=CN=C(C(=N1)Cl)Br | |

| InChIKey | OTZUKTGQTUYRCH-UHFFFAOYSA-N | N/A |

These properties suggest a compound with moderate lipophilicity (XLogP3 of 1.8) and a structure amenable to a variety of organic solvents. The distinct halogen substituents are the key to its synthetic utility.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to halogenated pyrazines exist, a common and reliable strategy for introducing a bromine atom onto an electron-deficient heterocyclic ring, such as a pyrazine, is the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate, offering high yields and regiochemical control.

A proposed, chemically sound pathway for the synthesis of this compound begins with the commercially available precursor, 3-amino-2-chloropyrazine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Step-by-Step Protocol and Causality

Objective: To synthesize this compound from 3-amino-2-chloropyrazine.

Materials:

-

3-amino-2-chloropyrazine

-

Hydrobromic acid (HBr, 48% aq.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-2-chloropyrazine (1.0 eq) in aqueous hydrobromic acid at room temperature.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the in-situ formed diazonium salt, which is prone to decomposition at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. This addition often results in the vigorous evolution of nitrogen gas as the diazonium group is displaced by the bromide ion, catalyzed by the copper salt.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel to obtain pure this compound.

-

Key Reactions and Applications in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise elaboration of the pyrazine core, a highly desirable feature for building molecular complexity in drug discovery programs.[3]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5] For this compound, this reaction can be controlled to occur selectively at the C2 position.

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond of this compound.

This initial coupling leaves the C-Cl bond intact, providing a handle for a subsequent, often more forcing, cross-coupling reaction to introduce a second point of diversity.

General Protocol for Selective Suzuki Coupling

This protocol is a robust starting point and may require optimization for specific substrates.[6]

Objective: To synthesize a 2-aryl-3-chloropyrazine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1)

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base. The use of an inert atmosphere is crucial as the active Pd(0) species in the catalytic cycle is sensitive to oxygen.[5]

-

Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another measure to prevent oxidation of the catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectrum

While an experimentally verified spectrum is the gold standard, the ¹H NMR spectrum of this compound can be reliably predicted based on fundamental principles. The molecule possesses two protons on the pyrazine ring at positions C5 and C6, which are chemically non-equivalent.

-

H5 Proton: This proton is adjacent to a nitrogen atom and is coupled to the H6 proton. It is expected to appear as a doublet.

-

H6 Proton: This proton is also adjacent to a nitrogen atom and is coupled to the H5 proton. It will also appear as a doublet.

Both protons are on an electron-deficient aromatic ring, so their chemical shifts are expected to be in the downfield region, likely between δ 8.0 and 8.5 ppm . The coupling constant (³J) between these two adjacent protons should be in the range of 2-3 Hz, which is typical for pyrazine systems.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, publicly available Safety Data Sheet (SDS) for CAS 1206250-01-2 is not readily found, data from structurally similar halogenated heterocycles (e.g., 2-Bromo-6-chloropyrazine) can provide guidance for safe handling.[7] The compound should be treated as potentially hazardous.

| Hazard Category | Precautionary Measures |

| Contact Hazard | Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[7][8] |

| Inhalation Hazard | May cause respiratory irritation. Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] |

| Ingestion Hazard | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion

This compound (CAS: 1206250-01-2) is a strategically important heterocyclic building block for pharmaceutical and agrochemical research. Its value is derived from the differential reactivity of its C-Br and C-Cl bonds, which enables chemists to perform selective, sequential cross-coupling reactions. This guide has provided a technical overview of its properties, a robust protocol for its synthesis, and a practical guide to its application in the powerful Suzuki-Miyaura coupling reaction. By understanding the chemical principles and adhering to strict safety protocols, researchers can effectively leverage this versatile intermediate to accelerate the discovery of novel, complex molecules.

References

[9] LookChem. (n.d.). Cas 1206250-01-2, this compound. Retrieved from [Link]

[2] Angene Chemical. (n.d.). This compound. Retrieved from [Link]

[4] Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

[5] Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

[3] NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

Sources

- 1. 1206250-01-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. angenechemical.com [angenechemical.com]

- 3. innospk.com [innospk.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

Synthesis and characterization of 2-Bromo-3-chloropyrazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-chloropyrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the importance of this scaffold, we present a detailed, field-proven methodology for its preparation via a Sandmeyer reaction, commencing from the commercially available precursor, 2-amino-3-chloropyrazine. This document is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step experimental protocol but also the underlying chemical principles, safety considerations, and robust analytical methods required to ensure the synthesis of high-purity material. The guide includes detailed sections on reaction mechanism, purification strategies, and a full suite of characterization techniques, establishing a self-validating framework for its successful implementation in a laboratory setting.

Introduction: The Significance of the Pyrazine Core

Halogenated pyrazines are privileged structural motifs in medicinal chemistry, serving as versatile building blocks for a wide array of biologically active molecules. Their unique electronic properties and ability to participate in various cross-coupling reactions make them indispensable in the synthesis of complex pharmaceutical agents. This compound (CAS No. 1206250-01-2), in particular, offers two distinct halogen handles that can be selectively functionalized, enabling chemists to explore chemical space efficiently. Its application as an intermediate is critical in the development of novel therapeutics, including kinase inhibitors and other targeted therapies. This guide aims to demystify its synthesis and provide a reliable protocol for its preparation and validation.

Recommended Synthesis Methodology: The Sandmeyer Reaction

The conversion of an aromatic amine to a halide is most reliably achieved through the Sandmeyer reaction.[1] This classic transformation proceeds via the diazotization of an amino group, followed by a copper(I)-catalyzed displacement of the resulting diazonium salt with a halide. This method is particularly well-suited for the synthesis of this compound from 2-amino-3-chloropyrazine due to its high efficiency and functional group tolerance.

Reaction Mechanism and Rationale

The synthesis is a two-step, one-pot process:

-

Diazotization: 2-amino-3-chloropyrazine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr). The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting pyrazine-2-diazonium salt intermediate. The low temperature is critical, as diazonium salts can be unstable and decompose at higher temperatures.[2]

-

Copper-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction proceeds via a single-electron transfer (SET) mechanism, generating an aryl radical and releasing nitrogen gas (N₂), a thermodynamically potent driving force for the reaction. The bromine atom is then transferred from a copper(II) species to the aryl radical, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Amino-3-chloropyrazine (CAS: 6663-73-6)[3]

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-3-chloropyrazine (5.0 g, 38.6 mmol).

-

Acidic Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add 48% hydrobromic acid (40 mL) to the flask with vigorous stirring. Maintain the temperature between 0 and 5 °C.

-

Diazotization: Dissolve sodium nitrite (2.9 g, 42.5 mmol, 1.1 eq) in deionized water (10 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate beaker, dissolve copper(I) bromide (6.1 g, 42.5 mmol, 1.1 eq) in 48% hydrobromic acid (20 mL). Add this solution to the reaction mixture in one portion.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 1 hour. Gas evolution (N₂) should be observed. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification and Isolation

The crude product typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the recommended method.

Flash Column Chromatography Protocol

-

Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). The exact solvent system should be determined by prior TLC analysis.[4]

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following table summarizes the key physical and spectroscopic data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value/Expected Data | Source/Comment |

|---|---|---|

| CAS Number | 1206250-01-2 | [2] |

| Molecular Formula | C₄H₂BrClN₂ | [5] |

| Molecular Weight | 193.43 g/mol | [5] |

| Appearance | Expected to be a liquid or low-melting solid. | |

| ¹H NMR | Predicted: Two doublets in the aromatic region (approx. δ 8.0-8.5 ppm). The two non-equivalent protons on the pyrazine ring will show coupling to each other. | Based on standard chemical shifts for pyrazine systems. |

| ¹³C NMR | Predicted: Four signals in the aromatic region (approx. δ 130-150 ppm). Two signals for carbons bearing a halogen (C-Br and C-Cl) and two for CH carbons. | Based on typical pyrazine carbon shifts. |

| Mass Spec (EI) | Expected Pattern: A characteristic cluster of peaks for the molecular ion (M⁺) due to the isotopes of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). Expect major peaks at m/z 192 (M⁺), 194 (M+2), and 196 (M+4). The relative intensities of the M⁺/M+2 peaks will be a combination of the Br and Cl isotope patterns. | |

Note on Spectroscopic Data: While the synthesis of this compound is established, detailed experimental spectra are not widely available in peer-reviewed literature. The NMR and Mass Spectrometry data provided are based on established principles of spectroscopy and predictions from chemical databases. Researchers should acquire their own analytical data to confirm the structure and purity of the synthesized material.

Safety, Handling, and Storage

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Safety: The compound is expected to be an irritant and potentially harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

This guide provides a robust and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By leveraging the classical Sandmeyer reaction, researchers can reliably access this valuable building block for applications in drug discovery and materials science. The detailed explanation of the reaction mechanism, step-by-step procedures, and characterization guidelines are designed to ensure both the success of the synthesis and the high quality of the final product.

References

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents.

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

-

PubChemLite - this compound (C4H2BrClN2). PubChemLite. URL: [Link]

-

ChemBK - this compound. ChemBK. URL: [Link]

-

Chemguide - mass spectra - the M+2 peak. Chemguide. URL: [Link]

-

Wikipedia - Sandmeyer reaction. Wikipedia. URL: [Link]

- US4291165A - Process for making 2-bromopyridine. Google Patents.

- CN104402805A - 2-bromopyridine synthesis method. Google Patents.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

- CN104844569A - Chlorantraniliprole synthesis method. Google Patents.

-

PubChem - 2-Amino-3-bromo-6-chloropyrazine. PubChem. URL: [Link]

-

PubChem - 2-Bromo-5-chloropyrazine. PubChem. URL: [Link]

-

BYJU'S - Sandmeyer Reaction Mechanism. BYJU'S. URL: [Link]

-

Angene Chemical - this compound. Angene Chemical. URL: [Link]

-

MDPI - Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. URL: [Link]

-

ResearchGate - Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. URL: [Link]

-

MDPI - Synthesis of Novel Pyrazinamide Derivatives. MDPI. URL: [Link]

-

PubChem - 3-Bromo-5-chloropyrazin-2-amine. PubChem. URL: [Link]

-

American Chemical Society - Electronic and Steric Effects of the ProPhos Ligand Family. ACS Publications. URL: [Link]

-

Columbia University - Column chromatography. Columbia University Chemistry. URL: [Link]

Sources

- 1. 2-Amino-3-bromo-6-chloropyrazine | C4H3BrClN3 | CID 17955991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 3. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C4H2BrClN2) [pubchemlite.lcsb.uni.lu]

- 5. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

Introduction to 2-Bromo-3-chloropyrazine: A Halogenated Heterocycle

An In-Depth Technical Guide to the Predicted Spectral Data of 2-Bromo-3-chloropyrazine

Disclaimer: Publicly available, experimentally derived spectral data for this compound is limited. This guide has been constructed as a predictive analysis based on established first principles of spectroscopy and comparative data from structurally analogous compounds. It is intended to serve as an authoritative reference for researchers, scientists, and drug development professionals for the characterization and identification of this molecule.

This compound (CAS No. 1206250-01-2) is a disubstituted pyrazine, a class of aromatic heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in numerous approved drugs. The specific substitution pattern of a bromine and a chlorine atom on the pyrazine ring imparts a unique electronic character and provides distinct handles for further synthetic modification, making its unambiguous structural confirmation paramount.

This guide provides a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained, detailed experimental protocols are provided, and the integrated data is presented as a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, with its two aromatic protons, ¹H and ¹³C NMR provide definitive information about the electronic environment and connectivity of the atoms.

Theoretical Principles & Causality

The chemical shifts (δ) of the pyrazine protons are dictated by the strong electron-withdrawing nature of the two ring nitrogen atoms and the inductive effects of the halogen substituents. The nitrogen atoms significantly deshield the ring protons, pushing their chemical shifts downfield into the aromatic region (typically >8.0 ppm). The bromine and chlorine atoms further withdraw electron density, influencing the precise chemical shifts of the adjacent protons. Coupling between the two non-equivalent protons is expected, appearing as doublets in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show two signals, corresponding to the protons at the C-5 and C-6 positions.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.45 | Doublet (d) | ~2.5 Hz | Influenced by the adjacent nitrogen (N-4) and the meta-positioned chlorine atom. |

| H-6 | ~8.30 | Doublet (d) | ~2.5 Hz | Influenced by the adjacent nitrogen (N-1) and the meta-positioned bromine atom. |

Note: Predicted data is based on computational models and analysis of similar structures like 2-bromopyrazine and 2,3-dichloropyrazine. The solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals for the four unique carbon atoms in the pyrazine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~143.0 | Directly attached to bromine; significant deshielding. |

| C-3 | ~150.0 | Directly attached to chlorine; strong deshielding from both Cl and adjacent N. |

| C-5 | ~141.0 | Deshielded by adjacent N-4. |

| C-6 | ~138.0 | Deshielded by adjacent N-1. |

Note: Chemical shifts are highly dependent on the solvent and computational model used.

Logical Relationship: ¹H NMR Coupling

The following diagram illustrates the expected spin-spin coupling between the two aromatic protons.

Caption: Predicted ³J coupling between H-5 and H-6 protons.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard 30-degree pulse sequence.

-

Use 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A significantly higher number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" based on its functional groups.

Theoretical Principles & Causality

The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The energy of these vibrations is quantized and depends on the bond strength and the mass of the bonded atoms. For this compound, we expect to see characteristic absorptions for aromatic C-H bonds, C=N and C=C bonds within the pyrazine ring, and the C-Br and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100–3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic for sp² C-H bonds in aromatic systems.[1] |

| 1600–1550 | C=N Stretch | Medium-Strong | Typical for nitrogen-containing aromatic heterocycles. |

| 1500–1400 | Aromatic C=C Stretch | Medium-Strong | In-ring stretching vibrations of the pyrazine core. |

| ~1150 | Aromatic C-H in-plane bend | Medium | |

| 800-600 | C-Cl Stretch | Strong | The position is indicative of a chlorine atom attached to an aromatic ring. |

| 700-500 | C-Br Stretch | Strong | The position is indicative of a bromine atom attached to an aromatic ring.[2] |

Standard Protocol for FTIR-ATR Data Acquisition

Caption: Standard workflow for FTIR-ATR analysis.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to enhance the signal-to-noise ratio.

-

Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition of a molecule, particularly through isotopic patterns.

Theoretical Principles & Causality

In MS, a molecule is ionized, and the resulting molecular ion (M⁺) and any fragment ions are separated based on their mass-to-charge ratio (m/z). The presence of bromine and chlorine is uniquely identifiable due to their characteristic natural isotopic abundances:

-

Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

-

Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.

A molecule containing one chlorine atom will show an M⁺ peak and an (M+2)⁺ peak with a 3:1 intensity ratio.[3] A molecule with one bromine atom will show M⁺ and (M+2)⁺ peaks of nearly equal intensity (1:1).[3] For this compound, which contains both, a complex and highly characteristic pattern of M⁺, (M+2)⁺, and (M+4)⁺ peaks is predicted.

Predicted Molecular Ion Cluster

The molecular formula is C₄H₂BrClN₂.

-

M⁺ Peak: Contains ⁷⁹Br and ³⁵Cl. m/z ≈ 192

-

(M+2)⁺ Peak: Contains either (⁸¹Br and ³⁵Cl) or (⁷⁹Br and ³⁷Cl). m/z ≈ 194

-

(M+4)⁺ Peak: Contains ⁸¹Br and ³⁷Cl. m/z ≈ 196

The relative intensities of these peaks can be calculated from the isotopic abundances, resulting in a predicted ratio of approximately 3:4:1 . This unique pattern is a definitive signature for the presence of one bromine and one chlorine atom in the molecule.

Isotopic Distribution Logic

Caption: Predicted isotopic pattern for the molecular ion.

Standard Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion region to identify the characteristic isotopic cluster.

Integrated Spectroscopic Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides an unambiguous structural confirmation.

-

MS confirms the molecular weight (nominal mass 192) and the elemental composition (presence of one Br and one Cl atom) via the unique ~3:4:1 isotopic pattern for the M⁺/(M+2)⁺/(M+4)⁺ cluster.

-

IR confirms the presence of an aromatic system (C-H and C=C/C=N stretches) and the carbon-halogen bonds (C-Br, C-Cl stretches).

-

NMR confirms the precise connectivity. The ¹H NMR shows two protons on the pyrazine ring, and their coupling confirms their adjacency. The ¹³C NMR shows four distinct carbon signals, consistent with the substituted pyrazine structure.

Together, these predicted spectral data points create a robust and self-validating profile for the confident identification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Bromo-3-chloropyrazine: Synthesis, Properties, and Applications in Modern Chemistry

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of halogenated heterocycles is paramount. These scaffolds provide a reactive handle for intricate molecular construction, enabling the synthesis of complex architectures with tailored biological activities. Among these, 2-Bromo-3-chloropyrazine has emerged as a significant, albeit not extensively documented, building block. Its unique arrangement of two distinct halogen atoms on an electron-deficient pyrazine ring offers a platform for selective and diverse chemical transformations.

This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts. It is designed for the practicing researcher and drug development professional, offering insights into the causality behind its reactivity, practical experimental considerations, and its potential in synthetic campaigns. We will delve into its physicochemical properties, explore plausible synthetic routes, dissect its reactivity in key cross-coupling and substitution reactions, and discuss its applications as a valuable intermediate. Every piece of data and every proposed protocol is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. Due to the limited availability of experimental data for this compound, this section combines predicted data with information from analogous compounds to provide a robust profile.

Physical and Chemical Properties

The key physicochemical properties of this compound (CAS No: 1206250-01-2) are summarized in the table below. These values are critical for reaction setup, purification, and storage.

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related dihalopyridines |

| Melting Point | No experimental data available | - |

| Boiling Point | ~220.4 ± 35.0 °C (Predicted) | [2][3] |

| Density | ~1.86 g/cm³ (Predicted) | [3] |

| XLogP3 | 1.8 | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DCM). Insoluble in water. | General property of similar organic halides |

| Storage Conditions | 2-8°C, under an inert gas (Nitrogen or Argon) | [2] |

Spectroscopic Signature

Spectroscopic analysis is indispensable for reaction monitoring and final product characterization. In the absence of published experimental spectra for this compound, the following section provides predicted data and analysis based on established principles and data from similar halogenated heterocycles.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. These protons will appear as doublets due to mutual coupling. The electron-withdrawing nature of the nitrogen atoms and halogens will shift these protons downfield, likely in the range of 8.0-8.5 ppm.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four unique carbon atoms of the pyrazine ring. The carbons directly attached to the halogens (C-2 and C-3) will be significantly deshielded. The C-Br bond is expected to show a carbon resonance at a slightly higher field (lower ppm) compared to the C-Cl bond in similar aromatic systems. The chemical shifts are predicted to be in the aromatic region of approximately 140-155 ppm.

The IR spectrum will be characterized by vibrations of the pyrazine ring and the carbon-halogen bonds.

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of medium to sharp bands will appear in the 1600-1400 cm⁻¹ region, characteristic of the pyrazine ring.

-

C-Cl Stretch: A strong band is anticipated in the 850-550 cm⁻¹ region.[2]

-

C-Br Stretch: A strong band is expected in the 690-515 cm⁻¹ region.[2]

The electron ionization mass spectrum (EI-MS) will be a critical tool for confirming the identity of this compound due to the characteristic isotopic pattern of bromine and chlorine.

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in major peaks at m/z 192 (C₄H₂⁷⁹Br³⁵Cl₂), 194 (C₄H₂⁸¹Br³⁵Cl₂ and C₄H₂⁷⁹Br³⁷Cl₂), and 196 (C₄H₂⁸¹Br³⁷Cl₂).

-

Fragmentation: Fragmentation will likely involve the loss of the halogen atoms. Key fragments would correspond to the loss of Br• (M-79/81) and Cl• (M-35/37), leading to further characteristic isotopic patterns.

Synthesis of this compound

A validated, scalable synthesis for this compound is not prominently featured in the literature. However, based on established heterocyclic chemistry, a plausible and effective route would involve a Sandmeyer-type reaction starting from a suitable aminopyrazine precursor.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate.[4] A logical precursor for our target molecule is 2-amino-3-chloropyrazine. This starting material can be brominated via a diazotization-bromination sequence.

Caption: Proposed synthetic route to this compound via a Sandmeyer reaction.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on standard Sandmeyer reaction conditions and should be optimized for safety and yield in a laboratory setting.

Step 1: Diazotization of 2-Amino-3-chloropyrazine

-

To a cooled (0-5 °C) solution of hydrobromic acid (HBr, 48% aq.), add 2-amino-3-chloropyrazine (1.0 eq.) portion-wise while maintaining the internal temperature below 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr (48% aq.).

-

Add the cold diazonium salt solution from Step 1 to the CuBr solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until gas evolution ceases.

-

Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms, enabling selective functionalization. The pyrazine ring is electron-deficient, which activates both halogens towards nucleophilic aromatic substitution (SNAr). However, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition.[5] This provides a powerful tool for regioselective synthesis.

Caption: General regioselectivity in Pd-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is expected to proceed selectively at the C-Br position under standard conditions.

Typical Protocol for Selective Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction is also expected to be selective for the C-Br bond of this compound.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Typical Protocol for Selective Buchwald-Hartwig Amination:

-

In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the reaction, quench carefully with water, and extract the product.

-

Purify by column chromatography to yield the 2-amino-3-chloropyrazine derivative.

Applications in Drug Discovery and Development

Halogenated pyrazines are prevalent scaffolds in medicinal chemistry. Pyrazinamide is a first-line antituberculosis drug, and many of its analogs have been synthesized and evaluated for their biological activity.[7][8] this compound serves as a versatile starting material for the synthesis of such analogs and other novel bioactive molecules. Its ability to undergo selective functionalization at two different positions allows for the rapid generation of chemical libraries for screening.

For instance, the synthesis of pyrazinamide analogs often involves the amination of a halogenated pyrazine followed by further modifications.[9][10] The selective reactivity of this compound would allow for the introduction of an amine at the 2-position, followed by a subsequent coupling reaction at the 3-position to build molecular complexity. This approach is highly valuable in structure-activity relationship (SAR) studies. One notable application of a related compound, 2-amino-3-bromo-6-chloropyrazine, is as an intermediate in the synthesis of SHP2 inhibitors, which are being investigated as anti-tumor agents.[11]

Safety, Handling, and Disposal

As there is no specific, publicly available Material Safety Data Sheet (MSDS) for this compound, the following information is based on data for structurally related compounds, such as other brominated and chlorinated pyrazines.[12] It should be treated as a guide for handling with caution.

5.1. Hazard Identification (Anticipated)

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

5.2. Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

5.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

Keep under an inert atmosphere to prevent degradation.[2]

5.4. Disposal

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound represents a potent and versatile tool in the arsenal of the synthetic chemist. While comprehensive experimental data remains somewhat elusive in the public domain, a clear picture of its properties and reactivity can be constructed through the lens of established chemical principles. Its differential halogen reactivity makes it an attractive substrate for regioselective cross-coupling reactions, opening avenues for the efficient synthesis of complex, polysubstituted pyrazines. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics and agrochemicals. It is our hope that this guide will serve as a valuable resource for researchers looking to harness the synthetic potential of this intriguing molecule.

References

-

BIOSYNCE. (n.d.). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. Retrieved from [Link]

- Google Patents. (n.d.). US2396066A - Preparation of 2-chloropyrazine.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Sciforum. (n.d.). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. Retrieved from [Link]

- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

Oakwood Chemical. (n.d.). 2-Amino-5-bromo-3-chloropyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound|1206250-01-2. Retrieved from [Link]

-

R Discovery. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

-

Amerigo Scientific. (n.d.). 2-Bromo-6-chloropyrazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Halogenation. Retrieved from [Link]

-

Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit. Retrieved from [Link]

-

ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

-

YouTube. (2015). Halogenation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]

-

SciELO. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound [myskinrecipes.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 11. biosynce.com [biosynce.com]

- 12. echemi.com [echemi.com]

The Strategic Utility of 2-Bromo-3-chloropyrazine in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-3-chloropyrazine, a dihalogenated pyrazine derivative, has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned reactive sites make it an attractive scaffold for the synthesis of complex molecular architectures. The pyrazine core is a common motif in numerous biologically active compounds, and the differential reactivity of the bromo and chloro substituents allows for selective and sequential functionalization, providing a powerful tool for the construction of diverse chemical libraries. This guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers and drug development professionals. While the historical record of its initial synthesis is not extensively documented in readily available literature, its applications in modern organic synthesis, particularly in the construction of novel pharmaceutical intermediates, are becoming increasingly significant.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1206250-01-2 | [1] |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [1] |

| Boiling Point | 220.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.859 ± 0.06 g/cm³ (Predicted) | [1] |

While experimental spectroscopic data is not widely published, predicted ¹H and ¹³C NMR data provide valuable guidance for the characterization of this compound. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents significantly influences the chemical shifts of the pyrazine ring protons and carbons.

Predicted ¹H NMR (CDCl₃): The two protons on the pyrazine ring are expected to appear as distinct signals in the aromatic region, likely as doublets due to coupling with each other.

Predicted ¹³C NMR (CDCl₃): Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbons directly attached to the halogens (C-2 and C-3) will be significantly deshielded, with their chemical shifts influenced by the different electronegativities of bromine and chlorine.

Synthesis of this compound: A Plausible and Practical Approach

While a definitive, peer-reviewed publication detailing the first synthesis of this compound is not readily apparent, a highly plausible and practical synthetic route can be devised based on established methodologies for the synthesis of halogenated pyrazines, particularly the Sandmeyer reaction.[2][3][4] This approach involves the diazotization of an appropriate aminopyrazine precursor followed by a copper-catalyzed halogen exchange.

A likely precursor for this synthesis is 2-amino-3-chloropyrazine. The synthesis would proceed in two key steps:

-

Diazotization: 2-amino-3-chloropyrazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HBr), to form the corresponding diazonium salt. This reaction is generally carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Sandmeyer Reaction: The diazonium salt is then introduced to a solution containing a copper(I) bromide catalyst. This induces the release of nitrogen gas and the substitution of the diazonium group with a bromine atom, yielding this compound.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Sandmeyer reaction conditions.[5][6] Optimization would be necessary for specific laboratory conditions.

Materials:

-

2-amino-3-chloropyrazine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-chloropyrazine in aqueous HBr at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. Conversely, the chlorine atom can be displaced by nucleophiles in SNAr reactions, often under more forcing conditions than the bromine. This differential reactivity is a key advantage in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This selectivity allows for the initial introduction of a substituent at the 2-position via a Suzuki or similar coupling, followed by a subsequent modification at the 3-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the two halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution. While both halogens can be displaced, the chlorine atom is generally more resistant to substitution than the bromine. This allows for selective reactions with nucleophiles such as amines, alkoxides, and thiolates, often by carefully controlling the reaction conditions (temperature, solvent, and nature of the nucleophile).

Applications in Drug Discovery and Development

A patent for a scalable process to prepare 2-amino-3-bromo-6-chloropyrazine identifies it as an important intermediate for synthesizing an anti-tumor SHP2 inhibitor.[7] This underscores the importance of bromo-chloro-pyrazine scaffolds in the development of targeted cancer therapies. The ability to selectively functionalize the 2- and 3-positions of the pyrazine ring is crucial for optimizing the structure-activity relationship (SAR) of drug candidates.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis, offering multiple avenues for the construction of complex, functionalized heterocyclic compounds. Its differential reactivity provides a powerful platform for selective and sequential modifications, making it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While its full potential is still being explored, the established importance of the pyrazine scaffold in medicinal chemistry suggests that this compound will continue to be a key intermediate in the development of new and innovative therapeutics. Further research into its reactivity and the development of novel synthetic methodologies will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox.

References

- 1. chembk.com [chembk.com]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-3-chloropyrazine

<

Introduction: The Strategic Importance of 2-Bromo-3-chloropyrazine in Synthesis

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the presence of two distinct halogen substituents on the electron-deficient pyrazine core, offer a versatile platform for the strategic construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals to harness its full synthetic potential.

PART 1: Unraveling the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the electron-deficient nature of the pyrazine ring, which is further amplified by the inductive electron-withdrawing effects of the halogen substituents. This electronic landscape renders the molecule susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in several of these transformations, with the reactivity of the C-Br and C-Cl bonds being a key consideration for selective synthesis.

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-aryl structures by reacting an organohalide with an organoboron species in the presence of a palladium catalyst and a base.[2][3] In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the 2-position under carefully controlled conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position

-

Objective: To selectively couple an arylboronic acid at the 2-position of this compound.

-

Reagents:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.)

-

Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)[3]

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent and stir the mixture at a temperature ranging from 80°C to 110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[4]

-

Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] The choice of solvent is dictated by the solubility of the reagents and the reaction temperature. Biphasic solvent systems like THF/water can be effective.[3]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound exhibits higher reactivity, allowing for selective amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 2-Position

-

Objective: To selectively couple a primary or secondary amine at the 2-position of this compound.

-

Reagents:

-

This compound (1.0 eq.)

-

Amine (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., Xantphos, BINAP, 2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3.0 eq.)

-

Solvent (e.g., Toluene, Dioxane)[7]

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction solvent and stir for a few minutes to form the active catalyst.

-

Add this compound, the amine, and the base to the reaction vessel.

-

Heat the reaction mixture to a temperature typically between 80°C and 120°C.

-

Monitor the reaction by an appropriate analytical technique (TLC, GC, or LC-MS).

-

After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[7] Bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[4] Bidentate ligands like Xantphos and BINAP are often effective.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amido complex.[7] Sodium tert-butoxide is a common choice.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring

The electron-deficient pyrazine ring of this compound is highly activated towards nucleophilic aromatic substitution.[8] This allows for the direct displacement of the halide substituents by a variety of nucleophiles. Generally, the chlorine atom is more susceptible to nucleophilic attack than the bromine atom in heteroaromatic systems, a trend that can be influenced by the nature of the nucleophile and the reaction conditions.[9]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Objective: To displace the chlorine atom of this compound with an amine nucleophile.

-

Reagents:

-

This compound (1.0 eq.)

-

Amine (2.0-3.0 eq. or as solvent)

-

Optional: Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., Ethanol, DMF, or neat amine)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the amine and, if necessary, a base.

-

Heat the reaction mixture, with the temperature depending on the reactivity of the amine (from room temperature to reflux).

-

Monitor the reaction until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the product, often by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Nucleophile and Solvent: The choice of nucleophile and solvent significantly impacts the reaction rate and selectivity.[9] Polar aprotic solvents can accelerate S NAr reactions. Using the amine as a solvent can drive the reaction to completion.

-

Temperature: Higher temperatures are often required to overcome the activation energy for disrupting the aromaticity of the pyrazine ring during the formation of the Meisenheimer complex intermediate.[10][11]

Diagram: Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

PART 2: Stability Profile of this compound

The stability of this compound under various conditions is a critical factor for its successful application in synthesis and for ensuring its quality during storage.

Thermal Stability

Halogenated pyrazines generally exhibit good thermal stability. However, prolonged exposure to high temperatures can lead to decomposition.[12] The specific decomposition temperature of this compound is not extensively reported, but it is advisable to avoid excessive heat during handling and storage. Thermal decomposition can release toxic and corrosive gases such as hydrogen bromide, hydrogen chloride, and nitrogen oxides.[13]

Table: General Thermal Stability Considerations for Halogenated Heterocycles

| Parameter | Recommendation | Rationale |

| Processing Temperature | Use the lowest effective temperature for reactions. | To minimize the risk of thermal degradation and side-product formation. |

| Long-term Storage | Store in a cool environment. | To preserve the chemical integrity of the compound over time.[14] |

Hydrolytic Stability

The C-Cl and C-Br bonds on the electron-deficient pyrazine ring are susceptible to hydrolysis, particularly under basic or strongly acidic conditions and at elevated temperatures. The rate of hydrolysis is generally slow at neutral pH and ambient temperature.[15]

Diagram: Factors Influencing Hydrolytic Stability

Caption: Factors that can accelerate the hydrolysis of this compound.

Photostability